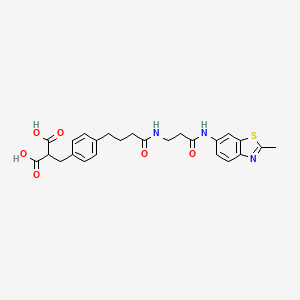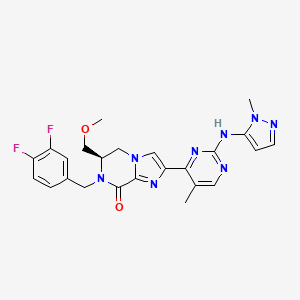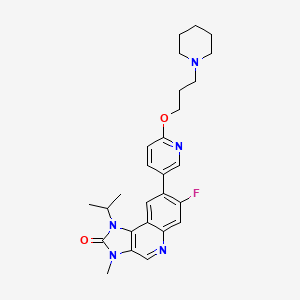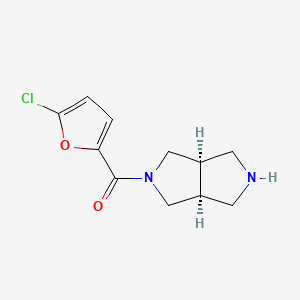
叠氮基-PEG10-酸
描述
Azido-PEG10-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is highly water-soluble and is commonly used in various chemical and biological applications due to its ability to form stable triazole linkages through click chemistry . The azide group is reactive with alkyne, BCN, and DBCO groups, making it a versatile reagent for bio-conjugation and drug development .
科学研究应用
Azido-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bio-conjugates
Biology: Employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the production of functionalized polymers and nanomaterials.
作用机制
Target of Action
Azido-PEG10-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG10-acid contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups . The result of this reaction is a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG10-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a complex with an E3 ubiquitin ligase and a target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media . This property can enhance the bioavailability of drugs that incorporate Azido-PEG10-acid.
Result of Action
The result of the action of Azido-PEG10-acid is the formation of a stable triazole linkage . This linkage is formed through a click chemistry reaction with molecules containing Alkyne, DBCO, or BCN groups . The formation of this linkage allows for the selective degradation of target proteins when Azido-PEG10-acid is used in the synthesis of PROTACs .
Action Environment
The action of Azido-PEG10-acid is influenced by the presence of molecules containing Alkyne, DBCO, or BCN groups, as these are necessary for the click chemistry reaction that forms the triazole linkage . Additionally, the presence of an E3 ubiquitin ligase and a target protein is necessary for the action of PROTACs synthesized using Azido-PEG10-acid .
生化分析
Biochemical Properties
Azido-PEG10-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules through its azide group. The copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction allows Azido-PEG10-acid to form stable triazole linkages with molecules containing alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These interactions are essential for the selective degradation of target proteins via the ubiquitin-proteasome system .
Cellular Effects
Azido-PEG10-acid influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins . The use of Azido-PEG10-acid in PROTACs allows for precise control over protein levels within cells, leading to significant changes in cellular function .
Molecular Mechanism
The molecular mechanism of Azido-PEG10-acid involves its role as a linker in PROTACs. By forming stable triazole linkages with target proteins and E3 ubiquitin ligases, Azido-PEG10-acid enables the recruitment of the ubiquitin-proteasome system to degrade specific proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The azide group in Azido-PEG10-acid is crucial for these binding interactions and the subsequent degradation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azido-PEG10-acid can change over time. The stability and degradation of this compound are essential factors to consider when conducting experiments. Azido-PEG10-acid is generally stable under recommended storage conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In vitro and in vivo studies have shown that the degradation of target proteins facilitated by Azido-PEG10-acid can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of Azido-PEG10-acid vary with different dosages in animal models. At lower doses, this compound can effectively promote the degradation of target proteins without causing significant adverse effects . At higher doses, Azido-PEG10-acid may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Azido-PEG10-acid is involved in various metabolic pathways, primarily through its role in PROTAC synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages . The presence of the azide group allows Azido-PEG10-acid to participate in click chemistry reactions, which are essential for the selective degradation of target proteins . These interactions can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Azido-PEG10-acid is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in Azido-PEG10-acid increases its solubility in aqueous media, facilitating its distribution within the cellular environment . This compound’s localization and accumulation are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
Azido-PEG10-acid exhibits specific subcellular localization, which can affect its activity and function. The presence of targeting signals or post-translational modifications may direct Azido-PEG10-acid to specific compartments or organelles within the cell . These localization patterns are crucial for the compound’s effectiveness in promoting the degradation of target proteins and influencing cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Azido-PEG10-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups
Industrial Production Methods: In industrial settings, the production of Azido-PEG10-acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: Azido-PEG10-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of copper catalysts to form stable triazole linkages (CuAAC). .
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Activators used in amide bond formation reactions.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines
相似化合物的比较
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG12-acid
- Azido-PEG24-acid
- Azido-PEG36-acid
Comparison: Azido-PEG10-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives, Azido-PEG10-acid offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives, while offering increased solubility, may result in decreased reactivity and specificity .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQXCSLUSWFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)


![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

